2,7-Dichloroquinazoline-4-acetic Acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6Cl2N2O2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-(2,7-dichloroquinazolin-4-yl)acetic acid |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6-7(3-5)13-10(12)14-8(6)4-9(15)16/h1-3H,4H2,(H,15,16) |
InChI Key |
QXIVPAGAENYXMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2CC(=O)O)Cl |
Origin of Product |
United States |
Derivatization Strategies and Analog Generation from 2,7 Dichloroquinazoline 4 Acetic Acid
Synthesis of Ester and Amide Derivatives for Biological Evaluation
The carboxylic acid moiety of 2,7-dichloroquinazoline-4-acetic acid is a prime target for derivatization to enhance pharmacokinetic properties, modulate binding affinity to biological targets, and explore structure-activity relationships (SAR). Conversion of the carboxylic acid to esters and amides is a common and effective strategy.
Standard esterification procedures, such as Fischer-Speier esterification involving refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed to generate a variety of alkyl and aryl esters.
Amide synthesis offers a gateway to a vast array of derivatives with diverse functionalities. nih.govresearchgate.net Common methods involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Popular coupling agents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and minimize side reactions. The general scheme for amide synthesis is depicted below:
Table 1: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Additive | Typical Solvent |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| N,N'-Diisopropylcarbodiimide (DIC) | HOBt, Ethyl (hydroxyimino)cyanoacetate (Oxyma) | DCM, DMF |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) | N,N-Diisopropylethylamine (DIPEA) | DMF, Acetonitrile (ACN) |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) | DIPEA | DMF |
The biological evaluation of these synthesized ester and amide derivatives is crucial to determine the impact of these modifications. For instance, novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated as potent aldose reductase inhibitors. researchgate.netnih.gov This highlights the potential for derivatives of this compound to exhibit significant biological activities.
Structural Modifications at the Quinazoline (B50416) Core (e.g., Nitrogen, Carbon Positions)
The 2,7-dichloroquinazoline (B1367037) core offers multiple positions for structural modification, allowing for the fine-tuning of electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule. The chlorine atoms at the C2 and C7 positions are particularly amenable to nucleophilic substitution reactions.
The chlorine at the C4 position of a quinazoline ring is generally the most reactive towards nucleophiles, followed by the C2 position. This regioselectivity allows for sequential and controlled introduction of different substituents. For example, reacting 2,4-dichloroquinazolines with various amines can lead to the selective synthesis of 4-amino-2-chloroquinazoline derivatives. derpharmachemica.com Further reaction with another amine can then displace the C2 chlorine, yielding 2,4-diaminoquinazolines. researchgate.net
The chlorine atom at the C7 position can also be displaced, although it typically requires more forcing conditions. This allows for the introduction of a third point of diversity. A variety of nucleophiles, including amines, thiols, and alcohols, can be used to displace the chloro substituents, leading to a wide range of analogs with modified properties.
Recent research has also explored the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 2-amino-4-fluoro benzoic acid, demonstrating the feasibility of manipulating substituents on the quinazoline ring. scispace.com
Diversification of the 4-acetic Acid Side Chain
Beyond simple ester and amide formation, the 4-acetic acid side chain can be more extensively modified to explore interactions with target proteins. One common strategy is to introduce different functional groups or change the length and rigidity of the linker.
For instance, the methylene (B1212753) group of the acetic acid can be substituted with various alkyl or aryl groups. This can be achieved by α-alkylation of the corresponding ester enolate. The carboxylic acid can also be reduced to an alcohol, which can then be further functionalized as an ether or an amine.
Furthermore, the entire acetic acid moiety can be replaced with other acidic groups or bioisosteres, such as tetrazoles or hydroxamic acids, which can alter the acidity and binding properties of the molecule. The synthesis of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring has demonstrated significant inhibitory effects in biological assays, underscoring the importance of the acetic acid moiety and its modifications. researchgate.netnih.govbilecik.edu.tr
Combinatorial Chemistry Approaches for this compound Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds from a common scaffold like this compound. nih.govnih.gov This approach is particularly well-suited for this starting material due to the multiple points of diversification it offers.
A typical combinatorial synthesis using this scaffold would involve a split-and-pool strategy. In the first step, the this compound could be attached to a solid support. The chloro groups at the C2 and C7 positions could then be reacted with a diverse set of amines or other nucleophiles in a spatially separated manner. Following this, the carboxylic acid could be deprotected and coupled with a library of different amines or alcohols to generate a large collection of amides or esters.
The use of mixture-based synthetic combinatorial libraries allows for the assessment of millions of compounds by testing a significantly smaller number of samples. nih.gov This high-throughput approach accelerates the identification of hit compounds with desired biological activities.
Stereochemical Considerations in Derivative Synthesis
While this compound itself is achiral, the introduction of chiral centers during the derivatization process necessitates careful consideration of stereochemistry. This is particularly relevant when introducing chiral substituents to the quinazoline core or the acetic acid side chain.
For example, if a chiral amine is used to form an amide derivative, the resulting product will be a mixture of diastereomers if the quinazoline scaffold already contains a chiral center, or a single enantiomer if it does not. Similarly, if a chiral center is created during the modification of the acetic acid side chain (e.g., through α-alkylation), the product will be a racemic mixture unless a stereoselective synthesis is employed.
The biological activity of stereoisomers can differ significantly. Therefore, it is often necessary to either separate the enantiomers or diastereomers for individual biological evaluation or to develop asymmetric synthetic routes to produce a single desired stereoisomer. While specific examples for this compound are not prevalent in the literature, the general principles of stereoselective synthesis are applicable.
Structure Activity Relationship Sar Studies of 2,7 Dichloroquinazoline 4 Acetic Acid Analogs
Elucidation of Key Pharmacophoric Features for Biological Activity
The quinazoline (B50416) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. researchgate.netscispace.com For quinazoline-4-acetic acid derivatives, the core pharmacophore generally consists of the fused heterocyclic quinazoline ring system, which serves as the primary scaffold, and the acetic acid side chain at the C4-position, which is crucial for target interaction. researchgate.net
SAR studies reveal that specific substitutions on the quinazoline ring are essential for enhancing biological activity. The presence of halogen atoms at positions like C6 and C8 has been shown to improve antimicrobial activities in related quinazolinone series. nih.gov Furthermore, substitutions at the C2 and C3 positions of the quinazolinone ring are also critical in modulating the biological profile of these compounds. nih.gov For instance, the introduction of a substituted aromatic ring at the C3 position and a methyl or thiol group at the C2 position are considered important for antimicrobial efficacy. nih.gov These findings highlight a modular design where the quinazoline core provides the foundational structure, while specific substitutions at various positions fine-tune the molecule's interaction with its biological target.
Impact of Halogen Substitution on Activity Profiles
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the case of quinazoline derivatives, halogen substitutions have a pronounced effect on their potency and interaction with biological targets. nih.gov Studies on related 4-anilinoquinazoline (B1210976) inhibitors of the Epidermal Growth Factor Receptor (EGFR) have shown that halogen substitution can lead to significant alterations in electronic properties, such as the dipole moment, which in turn impacts interactions at the binding site. nih.govmdpi.com
For instance, research has demonstrated that substituting different halogens (Fluorine, Chlorine, Bromine, Iodine) at specific positions can modulate drug potency. mdpi.com In one study, TKI-Cl (Chlorine) and TKI-Br (Bromine) derivatives exhibited higher dipole moments and greater flexibility, which correlated with increased potency. nih.gov The substitution of halogens in the benzene (B151609) ring of certain quinazoline derivatives was found to increase their binding affinity to human serum albumin (HSA), a factor that can influence a drug's distribution and lifespan in the body. mdpi.comresearchgate.net This increased affinity was attributed to enhanced hydrophobic interactions and van der Waals forces. researchgate.net Specifically, the binding affinity was observed to increase progressively with the increasing atomic number of the halogen. researchgate.net These findings underscore the strategic importance of halogen atoms in optimizing the activity profiles of quinazoline-based compounds.
Role of the 4-acetic Acid Moiety in Target Interaction
The acetic acid group at the C4-position of the quinazoline ring is a critical functional group that often plays a direct role in the molecule's interaction with its biological target. This acidic moiety can participate in key binding interactions, such as forming hydrogen bonds or ionic bonds with amino acid residues within a target protein's active site.
In a series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring designed as aldose reductase inhibitors, the acetic acid moiety was a common feature among all potent compounds. researchgate.net Molecular docking simulations for these inhibitors suggested that the carboxylic acid group could form crucial interactions within the enzyme's active site. researchgate.net The ability of the acetic acid group to act as a hydrogen bond donor and acceptor makes it a pivotal component for anchoring the inhibitor to the target enzyme. The heterocycle 1,2,4-triazolo[1,5-a] pyrimidine (B1678525) has been noted as a potential bioisostere for carboxylic acid, suggesting the importance of this acidic functional group in molecular interactions. researchgate.net
Influence of Substituents at Other Quinazoline Positions on Activity
For example, in studies of quinazolinone derivatives, substitutions at the C2 and C3 positions were found to be vital for their antimicrobial and cytotoxic activities. nih.govnih.gov The presence of a substituted aromatic ring at C3 and groups like methyl or thiol at C2 are often essential for antimicrobial action. nih.gov Similarly, the introduction of halogen atoms at the C6 and C8 positions can enhance antimicrobial properties. nih.gov In a different series of 2,4,6-trisubstituted quinazolines, a decylamine (B41302) group at the C4-position was beneficial for activity, whereas an iodo-group at C6 was detrimental. nih.gov Furthermore, research on 2-substituted quinazolin-4(3H)-ones has explored placing a basic side chain at the C8 position to identify optimal structural requirements for antiproliferative activity. mdpi.com
These findings demonstrate that while the core scaffold is important, the specific decoration of the quinazoline ring with various functional groups at multiple positions allows for the fine-tuning of the molecule's biological profile.
Table 1: Impact of Quinazoline Ring Substitutions on Biological Activity
| Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|
| C2 | Methyl, Thiol | Essential for antimicrobial activity | nih.gov |
| C3 | Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |
| C4 | Decylamine Group | Beneficial for antimicrobial activity | nih.gov |
| C6 | Iodo Group | Detrimental to antimicrobial activity | nih.gov |
| C6, C8 | Halogen Atom | Can improve antimicrobial activity | nih.gov |
Molecular Mechanisms and Target Identification for 2,7 Dichloroquinazoline 4 Acetic Acid
Gene Expression Profiling in Response to 2,7-Dichloroquinazoline-4-acetic Acid Treatment (in vitro/preclinical)
A comprehensive search of publicly available scientific literature and databases was conducted to identify studies detailing the effects of this compound on gene expression in either in vitro or preclinical models. Despite a thorough investigation, no specific studies presenting gene expression profiling, transcriptomic data, or microarray analyses in response to treatment with this compound were found.
Therefore, at present, there is no available data to populate a detailed discussion or data tables regarding the upregulation or downregulation of specific genes or gene pathways resulting from exposure to this particular compound. The scientific community has not yet published research in this specific area.
Preclinical Pharmacological and Efficacy Evaluation Excluding Human Data, Dosage, Safety/toxicity Profiles
In Vitro Cellular Activity Assessment
No published studies were identified that specifically detail the effects of 2,7-Dichloroquinazoline-4-acetic Acid on cell proliferation or viability in cancer or other cell lines. While numerous quinazoline (B50416) derivatives have been evaluated for their anti-proliferative activities against various tumor cell lines nih.govsemanticscholar.orgmdpi.comnih.gov, specific data, including IC50 values for this compound, remain unreported.
There are no available research articles describing the impact of this compound on apoptotic pathways or cell cycle progression. Studies on other novel quinazoline derivatives have shown the ability to induce apoptosis and cause cell cycle arrest in specific phases, often as a mechanism for their anticancer effects. semanticscholar.orgmdpi.commdpi.comrsc.org However, investigations into whether this compound shares these properties have not been published.
A search of the scientific literature yielded no studies in which this compound was evaluated using cellular reporter gene assays. Such assays are instrumental in determining a compound's effect on specific signaling pathways nih.gov, but its activity profile in this context is currently unknown.
Pharmacokinetic (PK) Analysis in Animal Models (Absorption, Distribution, Metabolism, Excretion)
No in vivo pharmacokinetic data for this compound in any animal models have been published. While general pharmacokinetic profiles of other quinazoline-based compounds have been characterized in species such as rats and mice unar.ac.idnih.govcam.ac.uk, specific parameters for the title compound are not available.
There is no publicly available information regarding the metabolic stability of this compound. In vitro assays using liver microsomes or hepatocytes from various species are standard methods to determine a compound's metabolic fate and predict its in vivo clearance. srce.hrresearchgate.netnih.govspringernature.com However, results from such tests, including half-life (t1/2) or intrinsic clearance (CLint) for this specific compound, have not been reported, nor have any of its potential metabolites been identified.
The extent to which this compound binds to plasma proteins, such as albumin, has not been documented in the scientific literature. The degree of plasma protein binding is a critical pharmacokinetic parameter that influences a drug's distribution and availability. nih.govualberta.ca For many quinazoline derivatives, this property is evaluated nih.gov, but specific binding percentages for this compound are unknown.
An article focusing on the preclinical pharmacological and efficacy evaluation of this compound cannot be generated at this time. Extensive searches for specific data regarding the preclinical bioavailability, pharmacodynamic biomarker identification, and proof-of-concept efficacy studies for this particular compound have not yielded any specific results.
While there is a body of research on the broader class of quinazoline derivatives, which are recognized for their diverse biological activities and potential as therapeutic agents, this general information does not provide the specific data required to accurately and informatively address the outlined sections for this compound.
Therefore, without specific preclinical data on bioavailability in various species, identified and validated pharmacodynamic biomarkers in preclinical models, or documented proof-of-concept efficacy studies in relevant animal disease models for this compound, it is not possible to construct a scientifically accurate and detailed article that adheres to the provided instructions.
Computational Chemistry and Structural Bioinformatics Investigations
Molecular Docking Studies with Identified or Predicted Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to predict how a small molecule, such as 2,7-dichloroquinazoline-4-acetic acid, might interact with a protein target at the atomic level. nih.govnih.gov For quinazoline (B50416) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, various quinazoline analogues have been docked against targets such as epidermal growth factor receptor (EGFR), aldose reductase, and microbial enzymes to rationalize their biological activities. nih.govresearchgate.net
A typical molecular docking workflow involves the preparation of the ligand (this compound) and the target protein structure, followed by a search algorithm that explores various binding poses of the ligand in the protein's active site. These poses are then scored using a scoring function to estimate the binding affinity.
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the nature of the interactions between the ligand and the target. nih.govmdpi.com An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and then calculating the trajectory of the atoms over a period of time, typically nanoseconds to microseconds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov These models are used to predict the activity of new compounds and to optimize the structure of lead compounds. nih.gov
The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of compounds with known biological activities would be compiled. Then, molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. Finally, a mathematical equation would be derived to correlate the descriptors with the biological activity. nih.govresearchgate.netplos.org This equation could then be used to predict the activity of new, untested compounds. While QSAR models have been developed for various sets of quinazoline derivatives for different biological activities, a specific predictive model for the biological activity of this compound has not been reported. nih.govmdpi.com
QSAR models can be broadly categorized into ligand-based and structure-based approaches. researchgate.net
Ligand-based QSAR: This approach is used when the three-dimensional structure of the target protein is unknown. It relies on the principle that similar molecules have similar biological activities. The models are built using a set of molecules with known activities. researchgate.net
Structure-based QSAR: This approach is used when the three-dimensional structure of the target protein is known. It uses information about the interactions between the ligand and the protein to develop the QSAR model. researchgate.net
Both ligand-based and structure-based QSAR approaches have been successfully applied to quinazoline derivatives. researchgate.netresearchgate.net However, specific QSAR models for this compound are not available.
ADME Prediction Using In Silico Tools (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction tools are used to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. sciepub.comiapchem.orgresearchgate.net These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties. nih.gov Various computational models and software are available to predict properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability.
For a molecule like this compound, these tools could provide valuable insights into its potential as a drug candidate. While in silico ADME predictions are commonly reported for novel series of quinazoline derivatives, specific predicted ADME properties for this compound are not published.
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the electronic structure and properties of molecules. nih.gov These calculations can provide valuable information about the conformational preferences of a molecule, its reactivity, and its spectroscopic properties. semanticscholar.orgresearchgate.net
For this compound, quantum chemical calculations could be used to:
Perform a conformational analysis: To identify the most stable three-dimensional structures of the molecule. This is important for understanding how it might fit into a protein's binding site. chemrxiv.org
Predict its reactivity: By calculating properties like molecular electrostatic potential and frontier molecular orbitals, one can predict which parts of the molecule are most likely to be involved in chemical reactions or interactions with a biological target. nih.govresearchgate.net
While quantum chemical calculations have been applied to the 2,4-dichloroquinazoline (B46505) core to understand its reactivity in substitution reactions, a detailed conformational analysis and reactivity prediction for this compound is not available in the literature. nih.govresearchgate.net
Theoretical Frameworks and Research Paradigms Applied to 2,7 Dichloroquinazoline 4 Acetic Acid
Principles of Rational Drug Design and Optimization
Rational drug design for quinazoline-based compounds involves a targeted approach to enhance therapeutic efficacy and minimize off-target effects. This process relies heavily on understanding the structure-activity relationships (SAR), where systematic modifications to the quinazoline (B50416) scaffold are correlated with changes in biological activity.
Structural Optimization: The optimization of quinazoline derivatives frequently involves chemical modifications at several key positions of the heterocyclic ring system. For instance, research on related quinazoline structures has shown that substitutions at the C2, C4, C6, and C7 positions can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. acs.orgacs.org
C2 Position: Introducing different substituents at the C2 position can alter the molecule's flexibility and binding interactions. In one study on Aurora kinase inhibitors, adding a styryl-based group at C2 improved molecular flexibility and biological activity. acs.org
C4 Position: The 4-position is often critical for interaction with the hinge region of kinase enzymes, a common target for quinazoline-based inhibitors. mdpi.com The acetic acid moiety in 2,7-dichloroquinazoline-4-acetic acid at this position is a key feature that can be explored for specific target interactions.
C7 Position: The chlorine atom at the C7 position of the target molecule is an electron-withdrawing group that can impact the electronic properties of the entire ring system, potentially influencing binding affinity and metabolic stability.
Structure-Activity Relationship (SAR) Insights: While specific SAR data for this compound is not extensively published, general principles can be drawn from analogous compounds. For example, studies on quinazoline-based inhibitors for Trypanosoma brucei involved systematic modifications at the 4- and 6-positions to improve potency and ADME (absorption, distribution, metabolism, and excretion) properties. acs.org Similarly, a series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring were synthesized and showed potent inhibition of aldose reductase, highlighting the importance of the acetic acid functional group for this particular target. researchgate.netnih.gov
| Position of Modification | Substituent Type | Observed Impact on Activity/Properties | Relevant Compound Class Example |
|---|---|---|---|
| C2 | Styryl-based groups | Increased molecular flexibility and biological activity. acs.org | Aurora Kinase Inhibitors |
| C4 | Anilino groups | Key interaction with ATP binding site in EGFR kinases. mdpi.com | EGFR Inhibitors (e.g., Gefitinib) |
| C6 / C7 | Electron-withdrawing/donating groups | Modulates potency and selectivity. acs.orgacs.org | Antitrypanosomal Agents / Aurora Kinase Inhibitors |
| C4-side chain | Acetic Acid Moiety | Confers potent inhibitory activity against specific enzymes. nih.gov | Aldose Reductase Inhibitors |
Fragment-Based Drug Discovery (FBDD) Considerations
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight chemical fragments for binding to a biological target. researchoutreach.org These fragments can then be optimized, grown, or linked together to produce a high-affinity lead molecule.
In the context of this compound, the dichloro-quinazoline core could be considered a key fragment. An FBDD approach would involve:
Fragment Screening: Screening a library of fragments to identify those that bind to a specific therapeutic target.
Fragment Elaboration: Using the 2,7-dichloroquinazoline (B1367037) scaffold as a starting point, chemists could "grow" the fragment by adding functional groups, such as the acetic acid side chain at the C4 position, to enhance binding affinity and exploit interactions with the target protein. This is exemplified in the design of quinazolinone derivatives as human acrosin inhibitors, which utilized a fragment docking and growing strategy. nih.gov
Fragment Linking: Identifying two or more fragments that bind to adjacent sites on the target and connecting them with a chemical linker to create a more potent, larger molecule.
The quinazoline nucleus itself is a common starting point in FBDD due to its rigid structure and proven utility in binding to various enzyme classes, particularly kinases. nih.gov
Prodrug Strategies for this compound
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo through metabolic processes. This strategy is often employed to overcome undesirable physicochemical or pharmacokinetic properties of the parent drug, such as poor solubility, low membrane permeability, or rapid metabolism.
The presence of a carboxylic acid group in this compound makes it an ideal candidate for prodrug design. ebrary.net Carboxylic acids are typically ionized at physiological pH, which can limit their ability to cross cellular membranes. A common strategy to address this is esterification. ebrary.net
Potential Prodrug Approaches:
Ester Prodrugs: Converting the carboxylic acid to an ester can mask its polarity, increasing lipophilicity and enhancing absorption. Following absorption, ubiquitous esterase enzymes in the body would hydrolyze the ester back to the active carboxylic acid. ebrary.net
Phosphate (B84403) Prodrugs: To significantly enhance water solubility for potential intravenous formulations, a phosphate group could be incorporated, creating a highly soluble prodrug that is cleaved by alkaline phosphatases in vivo.
Amino Acid Conjugates: Linking an amino acid to the carboxylic acid moiety can create a prodrug that is a substrate for amino acid transporters, potentially facilitating targeted delivery or improved uptake in specific tissues.
| Prodrug Type | Modification | Primary Goal of Modification | Activation Mechanism |
|---|---|---|---|
| Alkyl Ester | -COOH → -COOR (e.g., R=Ethyl) | Increase lipophilicity, improve membrane permeability. ebrary.net | Hydrolysis by esterases. ebrary.net |
| Phosphate Ester | Attachment of a phosphate group. | Dramatically increase aqueous solubility. | Cleavage by alkaline phosphatases. |
| Amino Acid Conjugate | -COOH → -CO-Amino Acid | Target amino acid transporters for improved uptake. | Hydrolysis by peptidases. |
Multi-Target Drug Design Concepts
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. pharmacologyonline.org Multi-target drug design aims to create a single chemical entity that can modulate several biological targets simultaneously, offering potential advantages over combination therapies, such as a reduced risk of drug-drug interactions. pharmacologyonline.orgnih.gov
The quinazoline scaffold is well-suited for this approach. Its versatile structure allows for the incorporation of different pharmacophoric features required to interact with distinct targets. nih.gov This is often achieved through molecular hybridization, where two or more pharmacophores are covalently linked. nih.govspringernature.com
For this compound, a multi-target strategy could involve:
Pharmacophore Integration: Designing the molecule such that the quinazoline core interacts with one target (e.g., a kinase) while the acetic acid side chain or modifications at other positions interact with a second target.
Hybrid Molecule Creation: Covalently linking the this compound scaffold to another known pharmacophore. For example, quinazoline-based molecules have been designed as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. mdpi.com Computational methods, such as ligand-based and structure-based design, are instrumental in developing these multi-target agents. pharmacologyonline.orgmdpi.com
Emerging Methodologies in Preclinical Compound Assessment
Before a compound can be considered for clinical trials, it must undergo rigorous preclinical assessment to establish its biological activity and a preliminary profile of its properties. Modern preclinical evaluation combines in silico, in vitro, and in vivo methods.
In Silico Assessment:
Molecular Docking: Computational simulations are used to predict how a compound like this compound binds to the active site of a target protein. This provides insights into the binding mode and helps rationalize SAR data. nih.govresearchgate.net
ADMET Prediction: Software tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound. This helps in the early identification of potential liabilities, such as poor oral bioavailability or potential toxicity, guiding further chemical optimization. researchgate.netbilecik.edu.tr
In Vitro Assessment:
Enzymatic Assays: These assays directly measure the inhibitory effect of the compound on its purified target enzyme (e.g., a specific kinase or aldose reductase). nih.gov
Cell-Based Assays: The compound's effect is tested on various cultured cell lines (e.g., cancer cells) to evaluate its cellular potency, such as its ability to inhibit cell proliferation or induce apoptosis. mdpi.comnih.gov
In Vivo Assessment:
Animal Models of Disease: The efficacy of the compound is evaluated in animal models that mimic human diseases. For example, anticancer activity can be assessed in xenograft models where human tumors are grown in mice. acs.org Anti-inflammatory potential can be tested in models like carrageenan-induced paw edema in rats. jneonatalsurg.com
| Methodology Type | Specific Method | Information Gained |
|---|---|---|
| In Silico | Molecular Docking | Predicts binding affinity and interaction with target protein. researchgate.net |
| ADMET Prediction | Estimates pharmacokinetic and toxicity properties. bilecik.edu.tr | |
| In Vitro | Enzymatic Assays | Quantifies direct inhibitory activity against a target enzyme. nih.gov |
| Cell-Based Assays | Measures biological effect in a cellular context (e.g., cytotoxicity). mdpi.com | |
| In Vivo | Animal Models | Evaluates efficacy and safety in a whole-organism system. acs.orgjneonatalsurg.com |
Future Research Directions and Translational Perspectives Preclinical
Exploration of Novel Therapeutic Indications Based on Mechanism of Action
The quinazoline (B50416) scaffold is a versatile pharmacophore, with derivatives demonstrating a wide range of biological activities. wisdomlib.orgmdpi.com This structural diversity allows for interactions with various biological targets, suggesting that 2,7-Dichloroquinazoline-4-acetic Acid and related compounds could be explored for new therapeutic indications beyond their initially identified activities. The broad spectrum of pharmacological activities associated with quinazoline derivatives includes anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antidiabetic effects. wisdomlib.orgijmpr.in
The anticancer potential of quinazolines is well-documented, with several derivatives approved for clinical use. nih.gov Their mechanisms often involve the inhibition of protein kinases, such as epidermal growth factor receptor (EGFR). researchgate.netnih.gov Future research could focus on repurposing quinazoline-based kinase inhibitors for other malignancies driven by similar signaling pathways. Furthermore, the anti-inflammatory properties of some quinazoline derivatives suggest their potential use in treating chronic inflammatory diseases like rheumatoid arthritis. wisdomlib.org The antibacterial and antimalarial activities also open avenues for developing new treatments for infectious diseases, a critical need in the face of growing antibiotic resistance. wisdomlib.org
| Potential Therapeutic Area | Underlying Mechanism/Activity |
| Oncology | Inhibition of protein kinases (e.g., EGFR, VEGFR) nih.govresearchgate.net |
| Inflammatory Diseases | Modulation of inflammatory pathways wisdomlib.org |
| Infectious Diseases | Antibacterial and antimalarial effects wisdomlib.org |
| Neurological Disorders | Anticonvulsant properties mdpi.com |
| Metabolic Diseases | Anti-diabetic effects wisdomlib.org |
Development of Advanced Preclinical Models for Efficacy Validation
To accurately predict the clinical efficacy of quinazoline-based therapeutics, it is essential to develop and utilize advanced preclinical models that better recapitulate human diseases. Traditional two-dimensional (2D) cell cultures and animal models have limitations in mimicking the complexity of human pathophysiology. medium.com
The development of three-dimensional (3D) organoid and spheroid cultures offers a more physiologically relevant in vitro system for testing the efficacy of compounds like this compound. These models can better predict patient responses and resistance mechanisms. For oncology, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more accurate platform for evaluating anti-cancer activity in a setting that reflects the heterogeneity of human tumors. mdpi.comresearchgate.net Additionally, the use of humanized animal models, which are genetically modified to express human genes, can help in assessing the efficacy and safety of targeted therapies. medium.com For non-oncology indications, such as inflammatory or infectious diseases, the development of more sophisticated animal models that accurately mimic the human disease process is crucial for validating the therapeutic potential of quinazoline derivatives.
Investigation of Combination Therapies with Existing Agents (Preclinical)
Combining this compound or other quinazoline derivatives with existing therapeutic agents is a promising strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov In oncology, preclinical studies have explored the synergistic effects of combining quinazoline-based EGFR inhibitors with other chemotherapeutic agents or targeted therapies. frontiersin.org For instance, combining an EGFR inhibitor with a MET inhibitor has shown promise in overcoming resistance in non-small cell lung cancer.
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is also being explored. nih.gov This approach can lead to multi-target drugs that can simultaneously modulate different signaling pathways involved in a disease. nih.gov Preclinical investigations into combination therapies should include detailed mechanism-of-action studies to understand the synergistic or additive effects at a molecular level.
| Combination Strategy | Rationale |
| Combination with Chemotherapy | To enhance cytotoxic effects and target different cancer cell populations. |
| Combination with other Targeted Therapies | To overcome resistance mechanisms and target multiple oncogenic pathways. frontiersin.org |
| Molecular Hybridization | To create multi-target agents with improved potency and a broader spectrum of activity. nih.gov |
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies are powerful tools that can significantly advance the preclinical development of quinazoline-based therapeutics by providing a comprehensive understanding of their mechanism of action, identifying biomarkers, and enabling personalized medicine approaches. youtube.comnashbio.com
Genomics can be used to identify genetic mutations or expression profiles that predict sensitivity or resistance to a particular quinazoline derivative. frontlinegenomics.com This information is crucial for patient stratification in future clinical trials.
Proteomics can identify the direct protein targets of a compound and elucidate its downstream signaling effects. youtube.com This can help in understanding the on-target and off-target activities of the drug. Chemoproteomic approaches have been used to identify unexpected targets of quinazoline-based inhibitors. nih.gov
Metabolomics can reveal the metabolic changes induced by a drug, providing insights into its mechanism of action and potential metabolic liabilities. researchgate.net
The integration of multi-omics data can provide a holistic view of the biological effects of a drug and can aid in the identification of novel therapeutic targets and biomarkers. nashbio.com
Challenges and Opportunities in the Preclinical Development of Quinazoline-based Therapeutics
The preclinical development of quinazoline-based therapeutics is not without its challenges. A significant hurdle is the emergence of drug resistance, particularly in the context of cancer therapy. omicsx.com Overcoming this requires the development of next-generation inhibitors that can target resistant mutations or the exploration of effective combination therapies. Ensuring the selectivity of these compounds to minimize off-target effects and associated toxicities is another critical challenge. nih.gov
Despite these challenges, there are significant opportunities for the development of novel quinazoline-based drugs. The versatility of the quinazoline scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comfrontiersin.org The growing understanding of the molecular basis of various diseases is enabling the design of more targeted and effective quinazoline inhibitors. researchgate.net Furthermore, the application of advanced preclinical models and omics technologies provides a powerful platform to de-risk and accelerate the preclinical development of these promising therapeutic agents. medium.comfrontlinegenomics.com
Q & A
Q. How should dose-response relationships be established in chronic toxicity studies?
- Methodological Answer : Follow OECD 453 (chronic toxicity/carcinogenicity) guidelines, using at least three dose levels and a control group. Apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL. Histopathological and biomarker analyses (e.g., oxidative stress markers) enhance endpoint relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
